benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
CAS No.: 148404-29-9
Cat. No.: VC0178588
Molecular Formula: C15H17NO3
Molecular Weight: 259.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148404-29-9 |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.305 |
| IUPAC Name | benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
| Standard InChI Key | UKDGMCVWUBALEW-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate belongs to the cyclopentapyrrole family, featuring a fused ring system comprising a pyrrolidine ring and a cyclopentanone moiety with a benzyl carboxylate functional group. This structural arrangement confers unique chemical properties that are of interest in both synthetic organic chemistry and medicinal research applications.
The compound is characterized by the following chemical identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 148404-29-9 |
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 259.305 g/mol |
| IUPAC Name | benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
| Standard InChIKey | UKDGMCVWUBALEW-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 |
| PubChem Compound ID | 57348613 |
The molecular structure consists of a core cyclopentapyrrole system with a ketone functional group and a benzyl carboxylate substituent on the nitrogen atom. This arrangement creates a three-dimensional structure with specific stereochemical features that influence its reactivity and biological interactions .
Physical Properties
Understanding the physical properties of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is essential for its proper handling, storage, and application in research settings:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.241 g/cm³ |
| Recommended Storage Temperature | 2-8°C |
| Appearance | Crystalline solid |
These physical characteristics are important considerations for researchers working with this compound, particularly when designing experiments or developing formulations for biological testing .
Synthesis and Chemical Reactivity
The synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves complex organic reactions that form the cyclopentapyrrole ring structure. While specific synthetic pathways are often detailed in specialized literature, general approaches include cyclization processes that establish the fused ring system characteristic of this compound.
Key reaction types that may be employed in its synthesis include:
-
Cycloaddition reactions to form the basic ring structure
-
Intramolecular condensations to establish the fused ring system
-
Selective oxidation for introduction of the carbonyl group
-
Esterification to incorporate the benzyl carboxylate functionality
The compound can undergo various chemical transformations, including:
-
Hydrolysis of the ester functional group
-
Reduction of the ketone moiety
-
Substitution reactions at various positions of the ring system
-
Functional group interconversions to create structural analogs with modified properties
These reactions enable the creation of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties, making the compound valuable as a synthetic building block in medicinal chemistry research.
| Biological Activity | Description |
|---|---|
| Antimicrobial Properties | Studies suggest efficacy against certain bacterial strains |
| Anti-inflammatory Effects | Compounds in this class have demonstrated potential in reducing inflammatory responses |
| Enzyme Inhibition | Related compounds have shown potential as enzyme inhibitors, particularly SHP2 inhibitors |
Research Applications
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has significant potential in various research domains:
Medicinal Chemistry
The compound serves as an important scaffold in drug discovery programs, particularly those focused on developing anti-inflammatory or antimicrobial agents. Its unique structure makes it valuable for structure-activity relationship studies, where systematic modifications can reveal essential structural features for biological activity.
Synthetic Building Block
As a versatile intermediate, the compound can be used in the synthesis of more complex molecules with enhanced or targeted biological activities. The presence of multiple functional groups allows for selective modifications to create diverse chemical libraries for screening purposes.
Biochemical Research
The compound may be employed in studies investigating specific biochemical pathways, particularly those related to inflammation or microbial processes. Its potential enzyme inhibitory properties make it useful for probing protein function and cellular signaling mechanisms .
Pharmaceutical Development
Related compounds in the octahydrocyclopenta[c]pyrrole family have been investigated as allosteric inhibitors of SHP2, which has implications for the treatment of various diseases and disorders. This suggests potential applications in pharmaceutical development targeting specific signaling pathways relevant to disease progression .
| Category | Classification/Information |
|---|---|
| GHS Hazard Classification | Acute toxicity, oral (Category 4) Skin irritation (Category 2) Eye irritation (Category 2A) STOT-SE, Respiratory tract irritation (Category 3) |
| Signal Word | Warning |
| Pictograms | Exclamation Mark, Irritant (GHS07) |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety classifications underscore the importance of proper handling procedures when working with this compound in laboratory settings .
| Parameter | Recommendation |
|---|---|
| Recommended Storage Temperature | 2-8°C (refrigerated) |
| Container Type | Tightly closed container |
| Special Requirements | Store in a cool, dry place away from incompatible materials |
| Light Sensitivity | Protect from light |
| Humidity Considerations | Protect from moisture |
Adherence to these storage recommendations helps preserve the compound's chemical integrity and ensures reliable experimental results when used in research applications .
Future Research Directions
The study of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate presents several promising avenues for future research:
Structure-Activity Relationship Studies
Systematic modifications of the compound's structure can provide valuable insights into the structural requirements for specific biological activities. This approach could lead to the development of more potent derivatives with enhanced therapeutic potential or improved selectivity profiles.
Target Identification and Validation
Further research is needed to identify specific molecular targets and elucidate the mechanisms through which benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its derivatives exert their biological effects. This could involve protein binding studies, computational modeling, and functional assays to characterize molecular interactions .
Development of Improved Synthetic Methods
Exploration of novel synthetic approaches could enhance the efficiency and scalability of producing benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate and its analogs. This includes the development of more environmentally friendly reaction conditions, stereoselective methods, and approaches to create diverse chemical libraries.
Expanded Biological Evaluation
Comprehensive screening for additional biological activities beyond the currently identified antimicrobial and anti-inflammatory properties could reveal new therapeutic applications. This might include evaluation against different pathogen strains, assessment of activity in various disease models, and investigation of potential effects on cellular signaling pathways .
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